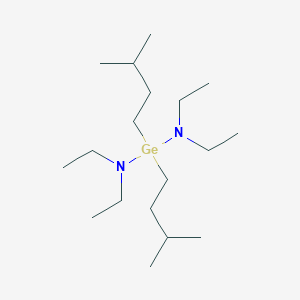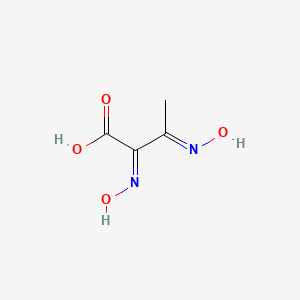
(2Z,3E)-2,3-bis(hydroxyimino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,3E)-2,3-bis(hydroxyimino)butanoic acid is an organic compound characterized by the presence of two hydroxyimino groups attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,3E)-2,3-bis(hydroxyimino)butanoic acid typically involves the reaction of butane-2,3-dione with hydroxylamine hydrochloride under controlled conditions. The reaction proceeds through the formation of intermediate oximes, which are subsequently converted to the desired product. The reaction conditions often include the use of a base such as sodium acetate to facilitate the formation of the hydroxyimino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z,3E)-2,3-bis(hydroxyimino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino groups to amino groups.
Substitution: The hydroxyimino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2Z,3E)-2,3-bis(hydroxyimino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2Z,3E)-2,3-bis(hydroxyimino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z,3E)-N,N’-Dihydroxy-2,3-butanediimine: Similar structure but with different functional groups.
(2Z,3E)-2,3-Bis(hydroxyimino)-N-(2-methoxyphenyl)butanamide: Contains an additional methoxyphenyl group.
Uniqueness
(2Z,3E)-2,3-bis(hydroxyimino)butanoic acid is unique due to its specific arrangement of hydroxyimino groups and its ability to undergo diverse chemical reactions. Its structural features enable it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C4H6N2O4 |
|---|---|
Poids moléculaire |
146.10 g/mol |
Nom IUPAC |
(2Z,3E)-2,3-bis(hydroxyimino)butanoic acid |
InChI |
InChI=1S/C4H6N2O4/c1-2(5-9)3(6-10)4(7)8/h9-10H,1H3,(H,7,8)/b5-2+,6-3- |
Clé InChI |
GMNWKAFPRGKROJ-JGJYBARTSA-N |
SMILES isomérique |
C/C(=N\O)/C(=N/O)/C(=O)O |
SMILES canonique |
CC(=NO)C(=NO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)
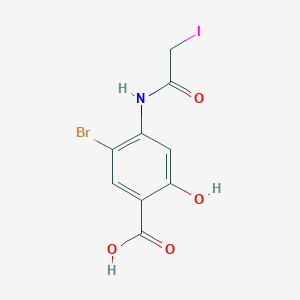
![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)
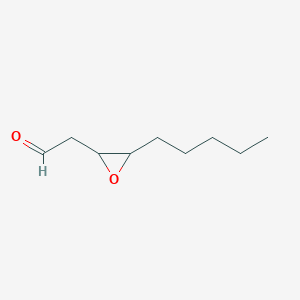
![Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide](/img/structure/B14365966.png)
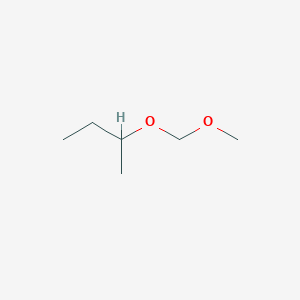


![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)


![2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14366025.png)
